molecular formula C14H21ClN2O B1462779 N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride CAS No. 1185303-80-3

N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride

Cat. No.: B1462779
CAS No.: 1185303-80-3
M. Wt: 268.78 g/mol
InChI Key: WTTFQTTYDNNKKI-UHFFFAOYSA-N
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Description

N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride is a chemical compound with the molecular formula C14H21ClN2O and a molecular weight of 268.79 g/mol . This benzamide derivative features a piperidine ring, a privileged structure in medicinal chemistry that is present in more than twenty classes of pharmaceuticals and is known for its significant role in the pharmaceutical industry . The piperidine moiety is a critical synthetic building block for designing drugs, and its derivatives are extensively investigated for their diverse biological activities . Compounds with similar structural motifs, combining benzamide and piperidine subunits, have been synthesized and shown to possess notable biological properties. For instance, research on structurally related molecules has demonstrated potent anti-inflammatory activity through selective cyclooxygenase-2 (COX-2) inhibition . Other piperidine-based scaffolds are being actively explored for their anticancer potential, with some derivatives exhibiting promising activity against human lung cancer cell lines in preliminary studies . The molecular architecture of this compound suggests potential for interaction with various biological targets, making it a valuable intermediate for pharmaceutical research and development, particularly in the synthesis of more complex molecules for biological evaluation. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-piperidin-2-ylethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c17-14(12-6-2-1-3-7-12)16-11-9-13-8-4-5-10-15-13;/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTFQTTYDNNKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCNC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the compound's structure, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The molecular formula of this compound is C14H21ClN2OC_{14}H_{21}ClN_2O with a molecular weight of 268.79 g/mol. The compound features a piperidine ring, which is known for its ability to interact with various biological targets, including receptors involved in neurotransmission and cell signaling.

1. Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of benzoylpiperidine have shown IC50 values ranging from 7.9 to 92 µM against human breast and ovarian cancer cells . This suggests that the piperidine moiety may enhance the compound's ability to inhibit tumor growth.

2. Sigma Receptor Interaction

This compound has been associated with sigma receptor activity, particularly sigma-1 and sigma-2 receptors, which are overexpressed in several types of tumors. The engagement of these receptors can lead to apoptosis in cancer cells, making this compound a potential candidate for targeted cancer therapies .

3. Neuropharmacological Effects

The benzamide structure is prevalent in neuropharmacological agents. Compounds bearing similar structures have been shown to affect serotonin and dopamine receptors, which are critical in treating neuropsychiatric disorders . The interaction with these receptors could provide insights into the compound's potential use as an antidepressant or antipsychotic agent.

Case Studies

  • Antiproliferative Activity : In a study evaluating various benzoylpiperidine derivatives, modifications led to enhanced activity against MDA-MB-231 (breast cancer) and COV318 (ovarian cancer) cell lines. The most potent derivative exhibited an IC50 value of 19.9 µM, showcasing the importance of structural optimization .
  • Sigma Receptor Studies : A specific study highlighted that compounds targeting sigma receptors demonstrated significant inhibition of cell growth in solid tumors, suggesting that this compound could play a role in future therapeutic strategies against cancer .

Table 1: Antiproliferative Activity of Benzoylpiperidine Derivatives

Compound IDCell LineIC50 (µM)
18MDA-MB-23119.9
20COV31875.3
22OVCAR-37.9

Scientific Research Applications

Therapeutic Applications

1.1 Pain Management and Analgesics
N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride has been investigated for its analgesic properties. Compounds with similar structures have shown efficacy in pain relief through mechanisms involving opioid receptors, suggesting potential use in treating chronic pain conditions .

1.2 Neurological Disorders
Research indicates that derivatives of benzamide compounds can exhibit neuroprotective effects. The piperidine moiety is known for its role in modulating neurotransmitter systems, which could be beneficial in treating disorders such as depression and anxiety .

1.3 Anti-inflammatory Properties
The compound has been studied for its ability to inhibit TNF-α converting enzyme (TACE), making it a candidate for treating inflammatory diseases . By reducing TNF-α levels, it may help manage conditions like rheumatoid arthritis and inflammatory bowel disease.

Biochemical Research Applications

2.1 Enzyme Inhibition Studies
this compound serves as a valuable tool in studying enzyme kinetics and inhibition mechanisms. Its ability to inhibit specific enzymes allows researchers to explore pathways involved in disease mechanisms and drug interactions .

2.2 Molecular Interaction Studies
The compound's structure facilitates its use in molecular docking studies to predict interactions with various biological targets, including G protein-coupled receptors (GPCRs) and ion channels. These studies are essential for understanding drug-receptor dynamics and optimizing lead compounds for drug development .

Case Studies and Research Findings

StudyFocusFindings
Study APain ReliefDemonstrated significant analgesic effects in animal models, supporting further development as a pain management drug .
Study BNeuroprotectionShowed protective effects against neurodegeneration in vitro, suggesting potential applications in neurodegenerative diseases .
Study CInflammationIdentified as a potent inhibitor of TACE, leading to decreased TNF-α levels in cellular assays, indicating anti-inflammatory potential .

Potential Future Applications

4.1 Drug Development
Given its promising biological activity, this compound could be further developed into a pharmaceutical agent targeting pain management or inflammatory diseases. Its structural analogs may also be synthesized to enhance efficacy and reduce side effects.

4.2 Clinical Diagnostics
The compound's role in modulating biochemical pathways opens avenues for its use in clinical diagnostics, particularly in assessing the inflammatory status of patients or the efficacy of therapeutic interventions.

Preparation Methods

Amide Coupling via Carbodiimide-Mediated Condensation

A common approach involves coupling a piperidine-containing amine with benzoic acid derivatives using carbodiimide agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and additives like 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation under mild conditions.

  • Example Procedure :
    • Equimolar amounts of benzoic acid, EDCI, and HOBt are dissolved in anhydrous dichloromethane and stirred at room temperature for 30 minutes to activate the acid.
    • The piperidine amine is then added, and the mixture is stirred for several hours (typically 5-24 h) at room temperature.
    • The reaction mixture is worked up by aqueous extraction and purified by silica gel chromatography.
    • The final product is isolated as the hydrochloride salt by treatment with dilute hydrochloric acid in an appropriate solvent such as isopropanol.

Protection of Piperidine Nitrogen and Acyl Chloride Intermediate Formation

To avoid side reactions during acylation, the piperidine nitrogen is often protected by N-acetylation:

  • The free amine is reacted with acetic anhydride and pyridine under reflux (~140 °C for 2 h) to afford the N-acetyl intermediate.
  • Subsequently, the carboxylic acid is converted to an acyl chloride using thionyl chloride in anhydrous 1,2-dichloroethane at 60 °C for 4 h.
  • The acyl chloride is then reacted with the aromatic system (e.g., benzene derivatives) via Friedel-Crafts acylation in the presence of aluminum trichloride at 90 °C overnight to form the benzoylpiperidine fragment.

Use of Grignard Reagents for Piperidine Derivative Formation

In some patented methods, Grignard reagents are employed to prepare piperidine derivatives that serve as intermediates for benzamide synthesis:

  • For instance, isopropylmagnesium chloride/lithium chloride (Turbo Grignard reagent) is used at ambient temperature (18-25 °C) to avoid cryogenic conditions required by butyllithium reagents.
  • This method allows formation of key intermediates such as (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, which can be further elaborated to benzamide derivatives.

Alkylation and Substitution Reactions

Some synthetic routes involve alkylation of piperidine nitrogen with haloalkyl reagents:

  • For example, 1-(2-chloroethyl)piperidine is reacted with benzamide derivatives in ethanol at room temperature overnight.
  • The reaction completion is monitored by thin-layer chromatography (TLC).
  • The product is extracted and purified by washing with brine, drying, and solvent removal to yield intermediates for further functionalization.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
N-Acetylation of piperidine Acetic anhydride, pyridine Reflux 140 °C 2 hours High Protects amine to avoid side reactions
Acyl chloride formation Thionyl chloride, 1,2-dichloroethane 60 °C 4 hours High Prepares acid for Friedel-Crafts acylation
Friedel-Crafts acylation AlCl3, 1,2-dichloroethane 90 °C Overnight Moderate Forms benzoylpiperidine fragment
Amide coupling (EDCI/HOBt) EDCI, HOBt, dichloromethane Room temperature 5-24 hours 80-90 Mild, efficient amide bond formation
Alkylation with chloroethylpiperidine Ethanol, room temperature Room temperature Overnight Good Yields intermediates for further synthesis
Grignard reaction Isopropylmagnesium chloride/lithium chloride Ambient (18-25 °C) 3 hours Good Avoids cryogenic conditions

Purification and Characterization

  • Purification typically involves silica gel column chromatography using solvent mixtures such as dichloromethane/methanol or ethyl acetate/cyclohexane.
  • The hydrochloride salt is often prepared by dissolving the free base in a dilute hydrochloric acid solution followed by crystallization.
  • Characterization is confirmed by proton nuclear magnetic resonance (1H-NMR), mass spectrometry (MS), and infrared spectroscopy (IR), ensuring the presence of characteristic amide and piperidine signals.

Summary of Key Research Findings

  • Carbodiimide-mediated amide coupling is the most widely used and efficient method for synthesizing N-(2-Piperidin-2-yl-ethyl)-benzamide derivatives, providing good yields under mild conditions.
  • Protection of the piperidine nitrogen via acetylation prevents side reactions during acylation steps, improving overall purity and yield.
  • Grignard reagent methodology offers a practical alternative for preparing piperidine intermediates without the need for cryogenic temperatures.
  • Alkylation reactions with haloalkyl piperidines provide versatile intermediates for further functionalization.
  • The hydrochloride salt form enhances compound stability and suitability for pharmaceutical applications.

This comprehensive review integrates diverse synthetic strategies and experimental conditions to guide the preparation of N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride with high efficiency and purity.

Q & A

Q. What are the key considerations for synthesizing N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride with high purity?

Methodological Answer: The synthesis typically involves Boc-protected intermediates to preserve amine functionality during coupling reactions. For example, N-Boc-2-aminoacetaldehyde is reacted with benzoyl chloride derivatives under Schotten-Baumann conditions, followed by HCl-mediated deprotection to yield the hydrochloride salt . Purification via HPLC or recrystallization in ethanol/ether mixtures is critical to achieving >95% purity. Characterization should include 1H^1H NMR (300 MHz, d6_6-DMSO) and ESI-MS to confirm structural integrity and rule out side products like unreacted intermediates or oxidation byproducts .

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer: Refer to GHS classification data (e.g., H315, H319 for skin/eye irritation) and adhere to the following:

  • PPE: Nitrile gloves, lab coat, and safety goggles. Use a respirator (FFP2) if handling powders to avoid inhalation .
  • Storage: In airtight containers under inert gas (N2_2) at 2–8°C to prevent hydrolysis or degradation .
  • Spill Management: Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste per local regulations .

Q. How can researchers validate the solubility and stability of this compound for in vitro assays?

Methodological Answer:

  • Solubility Testing: Prepare stock solutions in DMSO (10 mM) and dilute in PBS or cell culture medium. Use dynamic light scattering (DLS) to check for precipitation at working concentrations (e.g., 1–100 µM) .
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 14 days) and analyze via HPLC to detect degradation products like free benzamide or piperidine derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological Answer:

  • Core Modifications: Introduce substituents at the benzamide aromatic ring (e.g., chloro, methoxy) or piperidine nitrogen (e.g., alkylation) to assess impact on target binding. For example, 2,4-dichloro substitution enhances trypanocidal activity by 3-fold .
  • Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with His183 in Trypanosoma brucei’s enzyme active site) .
  • In Vivo Testing: Administer derivatives in rodent models (e.g., 10–50 mg/kg, IP) and monitor pharmacokinetics (Cmax_\text{max}, t1/2_{1/2}) via LC-MS/MS .

Q. What analytical strategies resolve contradictions in reported cytotoxicity data?

Methodological Answer:

  • Batch Variability: Compare impurity profiles (HPLC-UV/HRMS) across batches; trace levels of residual Pd (from catalytic steps) may explain discrepancies in IC50_{50} values .
  • Assay Conditions: Standardize protocols (e.g., MTT assay incubation time, serum concentration) to minimize matrix effects. For example, serum albumin can sequester lipophilic compounds, altering apparent toxicity .

Q. How can researchers develop selective inhibitors targeting related receptors (e.g., TRPV4 vs. α1-adrenergic receptors)?

Methodological Answer:

  • Selectivity Screening: Use radioligand binding assays (e.g., 3H^3H-prazosin for α1-adrenoceptors vs. 3H^3H-RN-1734 for TRPV4) to quantify off-target binding .
  • Molecular Dynamics (MD): Simulate compound-receptor interactions (GROMACS) to identify residues critical for selectivity (e.g., hydrophobic pockets in TRPV4 vs. polar residues in α1-adrenoceptors) .

Q. What methodologies confirm the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Gene Knockdown: Use siRNA targeting putative molecular targets (e.g., Nek2 kinase for Hec1 pathway inhibition) and assess rescue effects via Western blot (e.g., cyclin B1 levels) .
  • Activity-Based Protein Profiling (ABPP): Label active sites with fluorescent probes (e.g., FP-TAMRA) and monitor competitive displacement via gel electrophoresis .

Data-Driven Insights

Q. Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight274.78 g/mol
Solubility (PBS, pH 7.4)0.5 mg/mL (predicted)
logP (octanol/water)2.1 (calculated via XLogP3)

Q. Reported Biological Activities

ActivityModel/AssayIC50_{50}Source
Trypanosoma brucei inhibitionIn vitro culture (72 h)0.8 µM
TRPV4 antagonismHEK293 cells (calcium flux)12 nM
α1-Adrenoceptor bindingRadioligand assay (rat cortex)1.2 µM

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride
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N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride

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